molecular formula C13H10ClFN2O B2395328 N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide CAS No. 926262-97-7

N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide

Cat. No.: B2395328
CAS No.: 926262-97-7
M. Wt: 264.68
InChI Key: AWTUMPRZZGVUIC-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminophenyl group, a chloro group, and a fluoro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide typically involves the reaction of 4-aminophenylamine with 2-chloro-4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Nitroso or nitro derivatives of the aminophenyl group.

    Reduction Products: Aniline derivatives.

Scientific Research Applications

N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)-2-chlorobenzamide
  • N-(4-Aminophenyl)-4-fluorobenzamide
  • N-(4-Aminophenyl)-2,4-dichlorobenzamide

Uniqueness

N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents on the benzamide core. This dual substitution imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

N-(4-aminophenyl)-2-chloro-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-12-7-8(15)1-6-11(12)13(18)17-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTUMPRZZGVUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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